2-(2-Pyridin-4-yl-ethylamino)-ethanol

Description

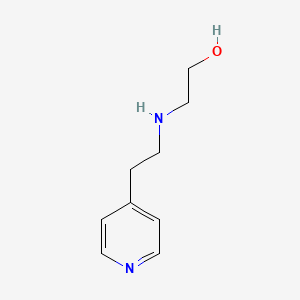

2-(2-Pyridin-4-yl-ethylamino)-ethanol (CAS: 59676-91-4; molecular formula: C₉H₁₄N₂O) is an ethanolamine derivative featuring a pyridine ring substituted at the 4-position with an ethylamino group linked to an ethanol moiety. This compound is structurally characterized by a pyridin-4-yl-ethylamino backbone connected to a hydroxyethyl chain, making it a hybrid of pyridine and ethanolamine pharmacophores.

Properties

IUPAC Name |

2-(2-pyridin-4-ylethylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c12-8-7-11-6-3-9-1-4-10-5-2-9/h1-2,4-5,11-12H,3,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOVBYMKRWIZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCNCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridin-4-yl-ethylamino)-ethanol typically involves the reaction of 4-pyridineethanol with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridin-4-yl-ethylamino)-ethanol can undergo various types of chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Pyridine-4-carboxylic acid or pyridine-4-aldehyde.

Reduction: Piperidine derivatives.

Substitution: Various N-substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(2-Pyridin-4-yl-ethylamino)-ethanol has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

Mechanism of Action

The mechanism of action of 2-(2-Pyridin-4-yl-ethylamino)-ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethanol moiety can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Differences

Pyridine Substitution Patterns: Target Compound: The ethylamino spacer between the pyridine and ethanol groups enhances conformational flexibility compared to 4-(2-hydroxyethylamino)-pyridine, which lacks this spacer .

Aliphatic vs.

Physicochemical Properties

| Property | This compound | 4-(2-Hydroxyethylamino)-pyridine | DEAE |

|---|---|---|---|

| Aromaticity | High (pyridine ring) | High (pyridine ring) | None |

| Hydrogen Bond Acceptors | 3 (N, O) | 3 (N, O) | 2 (N, O) |

| LogP (Predicted) | ~0.5 (moderately polar) | ~0.2 (more polar) | ~0.8 (less polar) |

| Solubility | Moderate in polar solvents | High in water | High in organics |

Biological Activity

2-(2-Pyridin-4-yl-ethylamino)-ethanol, also known as pyridinyl ethanolamine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a pyridine ring attached to an ethylamino group, providing a unique structural framework for biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities:

- Antibacterial Activity : Compounds containing pyridine and amino functionalities have shown significant antibacterial properties. For instance, studies on similar compounds have demonstrated effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The potential for selective COX-2 inhibition suggests applications in treating inflammatory diseases.

- Anticancer Properties : Some derivatives of pyridine-based compounds have exhibited anticancer activity through mechanisms involving modulation of cell signaling pathways related to cancer cell proliferation.

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial activity of synthesized pyridinyl derivatives against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Salmonella typhi | Strong |

These findings suggest that this compound may possess similar antibacterial properties as observed in its analogs .

Case Study 2: Enzyme Inhibition

The inhibitory effects on COX enzymes were assessed using various derivatives. The study found that certain compounds achieved IC50 values indicative of potent enzyme inhibition:

| Compound | IC50 Value (µM) |

|---|---|

| Compound A | 0.63 |

| Compound B | 2.14 |

| This compound | TBD |

This highlights the potential of this compound in neuropharmacology and anti-inflammatory applications .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Binding Affinity : Similar compounds have shown effective binding with proteins such as bovine serum albumin (BSA), indicating potential bioavailability and distribution within biological systems.

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites in enzymes, facilitating inhibition or modulation of enzymatic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.